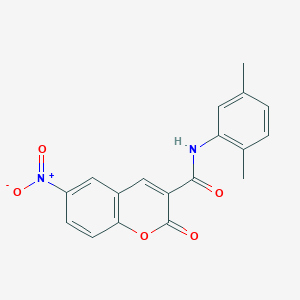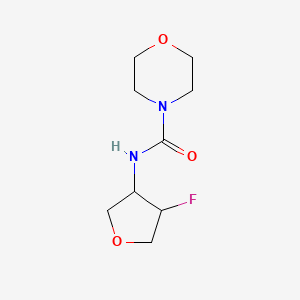
N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide” is a chemical compound that contains a morpholine ring and a carboxamide group. Morpholine is a common moiety in various pharmaceuticals and biologically active compounds . The carboxamide group is also a significant functional group found in many biologically relevant molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, morpholine derivatives are generally synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Research has been conducted on the synthesis and crystal structure of related compounds, showing their potential in antitumor activities. For instance, compounds synthesized by condensation methods have been explored for their inhibitory effects on cancer cell proliferation (Hao et al., 2017). Similarly, the synthesis, crystal structure, and biological activity of compounds with slight variations in their molecular structure have been investigated for their distinct effective inhibition on cancer cell lines (Lu et al., 2017).
Coupling Reagents in Peptide Synthesis
Morpholine-based compounds have been evaluated as coupling reagents in peptide synthesis, demonstrating their effectiveness and potential for broad application in organic chemistry. The influence of morpholine on solubility, stability, and reactivity of these reagents highlights their utility in synthesis processes (El‐Faham & Albericio, 2008).
Biological Evaluation and Antibacterial Activities
Some studies have synthesized novel series of compounds starting from fluorinated precursors, examining their antibacterial and antifungal activities. These studies underscore the importance of structural modification for enhancing microbial activity, where some compounds have shown good activity (Velupillai et al., 2015).
Development of New Synthetic Methodologies
Research into new synthetic methodologies using morpholine and related compounds continues to be a significant area of interest. For example, the development of a one-pot procedure for the efficient synthesis of morpholin-2-one derivatives using commercially available components showcases innovative approaches to compound synthesis (Kim et al., 2001).
Anti-inflammatory and Corrosion Inhibition Properties
The synthesis of carboxamides from morpholine-aniline and their evaluation for anti-inflammatory activity, as well as their use as corrosion inhibitors for mild steel, represents the diverse applicability of these compounds in both biological and industrial contexts. These studies have identified compounds with significant potency and have highlighted the role of molecular docking in understanding the interactions at the molecular level (Honavar et al., 2020); (Nnaji et al., 2017).
Mecanismo De Acción
Target of Action
Morpholine derivatives are known to have a wide variety of pharmacological activities
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Morpholine derivatives are known to have a wide range of effects due to their diverse pharmacological activities .
Propiedades
IUPAC Name |
N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O3/c10-7-5-15-6-8(7)11-9(13)12-1-3-14-4-2-12/h7-8H,1-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKNQTZISLSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2COCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

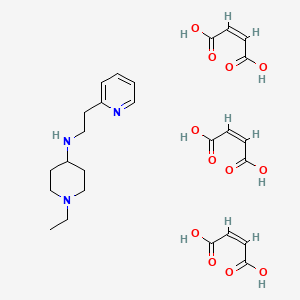

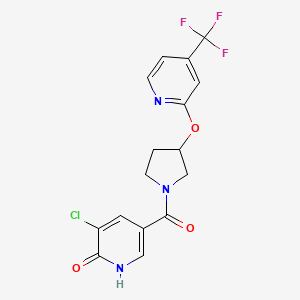
![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)
![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)
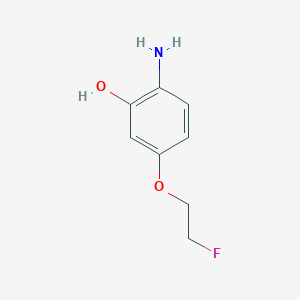
![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)
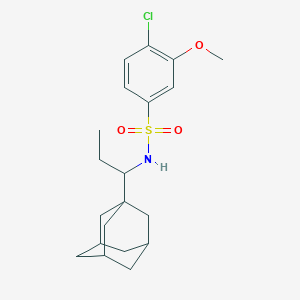

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)

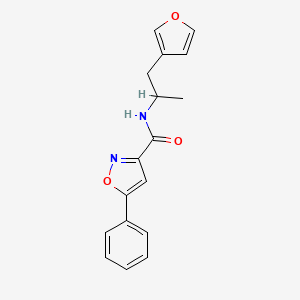
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)
